molecular formula C5H6OS2 B15218625 4-Methoxythiophene-2-thiol

4-Methoxythiophene-2-thiol

Cat. No.: B15218625
M. Wt: 146.2 g/mol
InChI Key: COFSPBGIVROXFZ-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-thiol, also known as 4-Methoxybenzenethiol or 4-Mercaptoanisole, is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-2-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired thiol . Another method includes the cesium fluoride-Celite catalyzed preparation of thioethers and thioesters .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxythiophene-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxythiophene-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxythiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, influencing the compound’s reactivity and biological activity. The pathways involved may include redox reactions and thiol-disulfide exchange reactions .

Comparison with Similar Compounds

  • 4-Methylbenzenethiol
  • 4-Nitrothiophenol
  • 3-Methoxythiophenol
  • 4-Aminothiophenol
  • 4-Fluorothiophenol
  • 4-Mercaptophenol
  • 4-Chlorothiophenol
  • 2-Methoxythiophenol
  • Thiophenol
  • 4-Mercaptobenzoic acid

Comparison: 4-Methoxythiophene-2-thiol is unique due to its methoxy group, which influences its electronic properties and reactivity. Compared to other thiophenols, it may exhibit different reactivity patterns and applications, particularly in the formation of SAMs and organic semiconductors .

Properties

Molecular Formula

C5H6OS2

Molecular Weight

146.2 g/mol

IUPAC Name

4-methoxythiophene-2-thiol

InChI

InChI=1S/C5H6OS2/c1-6-4-2-5(7)8-3-4/h2-3,7H,1H3

InChI Key

COFSPBGIVROXFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)S

Origin of Product

United States

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